molecular formula C7H9ClF3N3 B13136813 (R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride

(R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride

Katalognummer: B13136813
Molekulargewicht: 227.61 g/mol
InChI-Schlüssel: ITHVBSRLVAHKFR-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride typically involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction yields highly functionalized 4-trifluoromethyl pyridazines without the use of heavy metal catalysts . The reaction conditions are mild, and the methodology is compatible with a variety of functional groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of base-promoted annulation reactions ensures a high yield and purity of the final product, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H9ClF3N3

Molekulargewicht

227.61 g/mol

IUPAC-Name

(1R)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m1./s1

InChI-Schlüssel

ITHVBSRLVAHKFR-PGMHMLKASA-N

Isomerische SMILES

C[C@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl

Kanonische SMILES

CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.